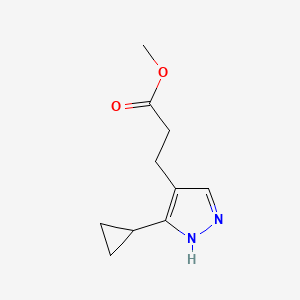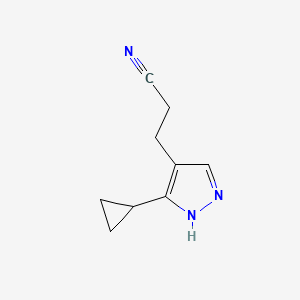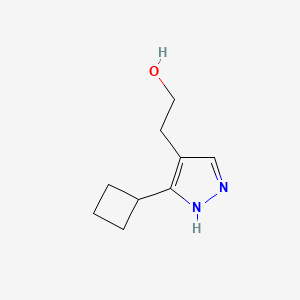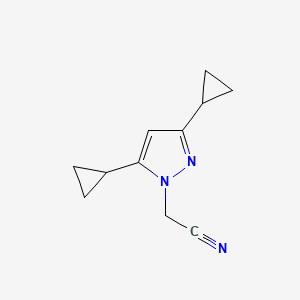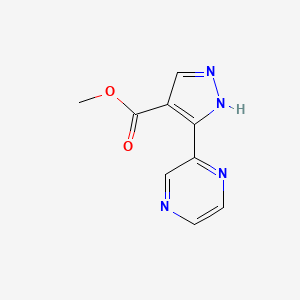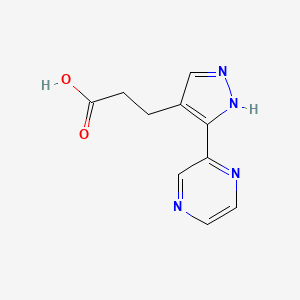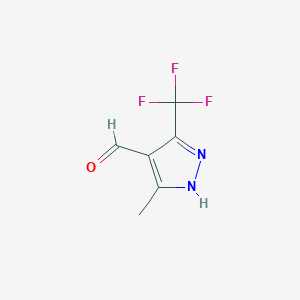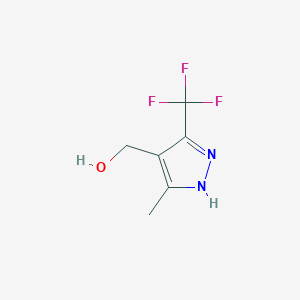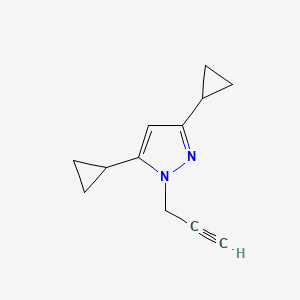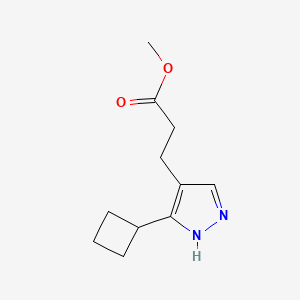![molecular formula C9H14ClNO2 B1482350 2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one CAS No. 2098026-22-1](/img/structure/B1482350.png)
2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one
Vue d'ensemble
Description
2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H14ClNO2 and its molecular weight is 203.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Fused Polycyclic Ring Systems : A strategy for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, which are integral to many natural products, was developed. This method involves the condensation of 2-hydroxybenzaldehydes with related compounds in the presence of TMSOTf, demonstrating a single-step approach for constructing complex cyclic architectures (Someswarao et al., 2018).
Crystal and Molecular Structure : The study of 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one and its derivatives revealed insights into molecular and crystal structures, highlighting the unstable nature of certain forms and their transformation under specific conditions (Percino et al., 2006).
Electrooptic Film Fabrication : Research on pyrrole-pyridine-based chromophores, including related compounds, for electrooptic film fabrication underscores the influence of molecular architecture on film microstructure and optical/electrooptic responses. This has implications for advanced material sciences (Facchetti et al., 2006).
Synthesis of Pyridine Derivatives : A study on the synthesis of various pyridine derivatives from 2-chloro-5-(chloromethyl)-pyridine showcases moderate insecticidal and fungicidal activities of these compounds, indicating potential applications in agriculture and pest control (Zhu & Shi, 2011).
Osmium-Hexahydride Complex Reactions : The reaction of an osmium-hexahydride complex with related pyridine derivatives highlights the influence of the molecular structure on chemical reactions, which can be pivotal in catalysis and synthetic chemistry (Barrio et al., 2004).
Applications in Material Science and Catalysis
Metal-Amide Bond Studies : Investigations into metal-amide bonds involving similar compounds demonstrate unique molecular geometries and complex proton NMR spectra, which are crucial in materials science and coordination chemistry (Mulqi et al., 1982).
Co-crystals with Alkoxybenzoic Acids : The study of co-crystals of related compounds with alkoxybenzoic acids enhances the understanding of molecular interactions and crystallography, important for the development of new materials (Tabuchi et al., 2015).
Synthesis of Furopyridines : The synthesis of 1-aryl-substituted furopyridines from pyridoxal and polyfunctional phenols opens avenues in the development of biologically active compounds, with potential applications in pharmaceuticals and biochemistry (Kibardina et al., 2014).
Polyfunctional Pyridines Synthesis : The creation of novel polyfunctional pyridines through one-pot syntheses demonstrates advanced techniques in organic synthesis, which are essential for creating complex molecules for various applications (Latif et al., 2003).
Building-Blocks for Crown Ethers : Developing methods for synthesizing building blocks for functionalized crown ethers suggests significant applications in supramolecular chemistry and sensor development (Nawrozkij et al., 2014).
Propriétés
IUPAC Name |
1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c10-3-9(12)11-2-1-7-5-13-6-8(7)4-11/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLYCGVVAGYZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


